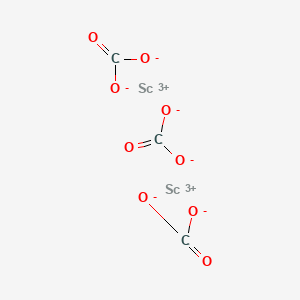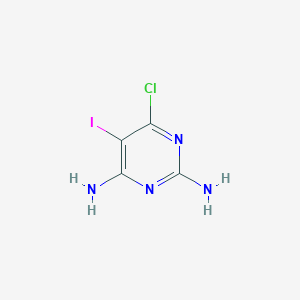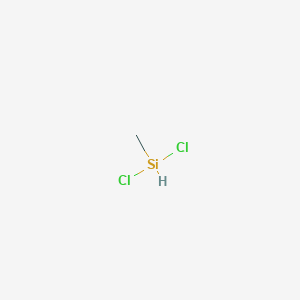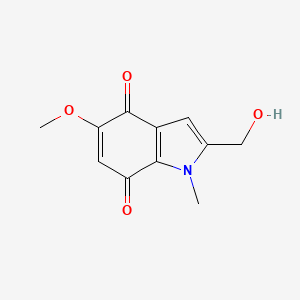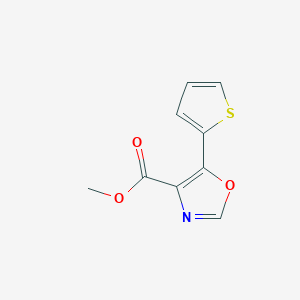
methyl 5-(thiophen-2-yl)oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate is a heterocyclic compound that features both a thiophene ring and an oxazole ring. These structures are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(thiophen-2-yl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid with an oxazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism by which methyl 5-(thiophen-2-yl)oxazole-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effects.
類似化合物との比較
- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(thiophen-2-yl)oxazole-4-carboxylate is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile, making it suitable for specific applications in synthesis and research. Its structural features also contribute to its potential biological activities, distinguishing it from other related compounds.
特性
CAS番号 |
85210-60-2 |
|---|---|
分子式 |
C9H7NO3S |
分子量 |
209.22 g/mol |
IUPAC名 |
methyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)7-8(13-5-10-7)6-3-2-4-14-6/h2-5H,1H3 |
InChIキー |
GQBHSTFWZAOCEG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(OC=N1)C2=CC=CS2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8780671.png)
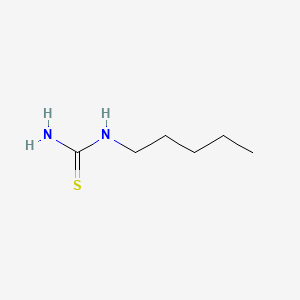
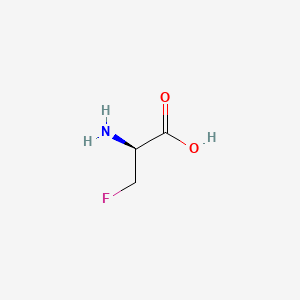
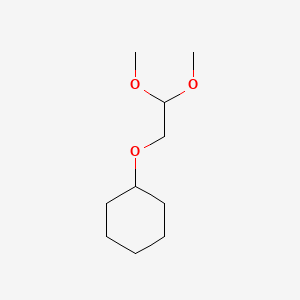

![2-[5-Methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]ethanol](/img/structure/B8780707.png)
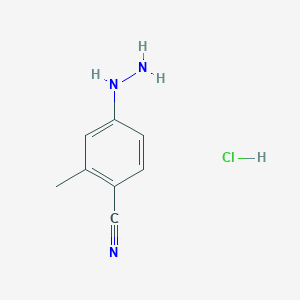
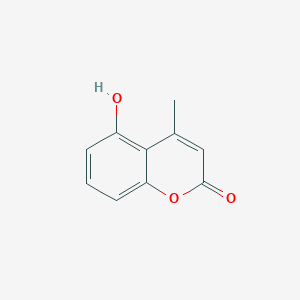
![2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE](/img/structure/B8780719.png)
